N-[(4-METHOXYPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is an organic compound with a complex structure that includes a methoxyphenyl group, a pyridinylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzyl chloride, is reacted with sodium sulfide to form 4-methoxybenzyl mercaptan.
Formation of the Pyridinylsulfanyl Intermediate: 2-chloropyridine is reacted with sodium sulfide to form 2-pyridinyl mercaptan.
Coupling Reaction: The two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a corresponding quinone.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The pyridinylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used as a probe to study enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridinylsulfanyl group can form coordination bonds with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the pyridinylsulfanyl group.
2-(4-Methoxyphenyl)acetamide: Similar structure but lacks the methoxyphenyl group.
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is unique due to the presence of both the methoxyphenyl and pyridinylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-13-7-5-12(6-8-13)10-17-14(18)11-20-15-4-2-3-9-16-15/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRCQBIRMVVPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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